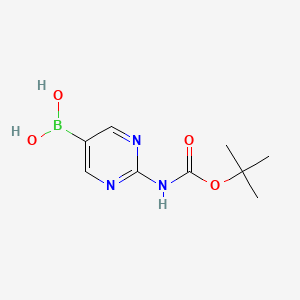
Ácido (2-((terc-butoxicarbonil)amino)pirimidin-5-il)borónico
Descripción general
Descripción
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BN3O4. This compound is notable for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The compound’s structure includes a pyrimidine ring substituted with a boronic acid group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical transformations .
Aplicaciones Científicas De Investigación
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their potential in drug design . They are considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts . Therefore, further studies on boronic acids in medicinal chemistry are expected to yield new promising drugs .
Mecanismo De Acción
Target of Action
The primary target of 2-(BOC-Amino)pyrimidine-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, plays a crucial role in this process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, is crucial for the success of this pathway .
Pharmacokinetics
It’s known that the compound is solid in form and has a melting point of 206-211 °c . It is soluble in DMSO and methanol when slightly heated . The compound is stored at 2-8°C .
Result of Action
The result of the compound’s action is the successful formation of carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a widely used method in organic synthesis .
Action Environment
The action of 2-(BOC-Amino)pyrimidine-5-boronic acid is influenced by environmental factors such as temperature and pH. For instance, the compound is stable and less hygroscopic when stored at 2-8°C . Furthermore, the rate of the reaction it participates in (i.e., the SM coupling reaction) can be considerably accelerated at physiological pH .
Análisis Bioquímico
Biochemical Properties
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of serine proteases and other enzymes that have active site serine residues. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic purposes. Additionally, the compound can interact with biomolecules such as nucleotides and carbohydrates, further expanding its utility in biochemical research .
Cellular Effects
The effects of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid on cellular processes are diverse. This compound can influence cell signaling pathways by inhibiting specific enzymes, leading to altered gene expression and cellular metabolism. For instance, its interaction with proteases can modulate the degradation of signaling proteins, thereby affecting pathways such as apoptosis and cell proliferation. Studies have shown that (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid can induce changes in the expression of genes involved in metabolic processes, highlighting its potential impact on cellular function .
Molecular Mechanism
At the molecular level, (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid exerts its effects through the formation of covalent bonds with target biomolecules. The boronic acid group can form reversible covalent complexes with active site serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound acts as a transition state analog, effectively blocking the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid in laboratory settings are critical for its application in biochemical research. The compound is generally stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to moisture and air. Long-term studies have shown that the compound retains its activity in vitro, but its effects can diminish over extended periods due to gradual degradation. In vivo studies have indicated that the compound can have sustained effects on cellular function, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions can occur. Studies in animal models have demonstrated that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects. Careful dosage optimization is therefore essential for its use in therapeutic applications .
Metabolic Pathways
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which remove the BOC protective group, thereby activating the amino functionality. This activation can lead to further interactions with metabolic enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .
Análisis De Reacciones Químicas
Types of Reactions
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
(4-(tert-Butoxycarbonyl)amino)phenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
(2-Aminopyrimidin-5-yl)boronic Acid: Lacks the Boc protection on the amino group.
Uniqueness
(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring, a boronic acid group, and a Boc-protected amino group. This structure provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLSSXXMDVLBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670447 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883231-25-2 | |
| Record name | {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


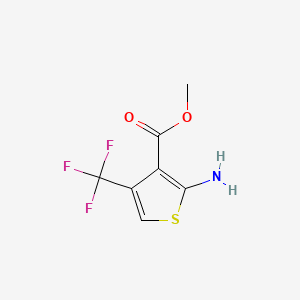
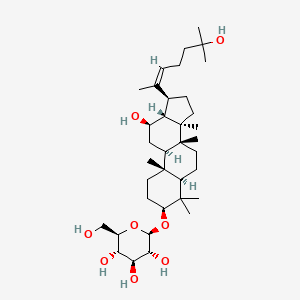
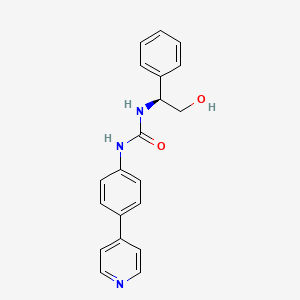
![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)
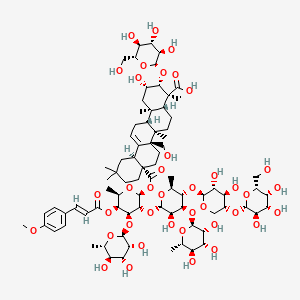
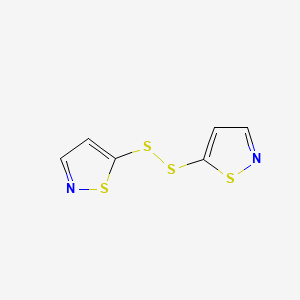
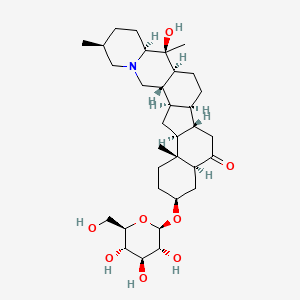
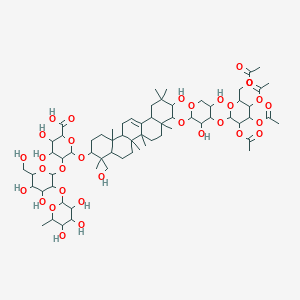
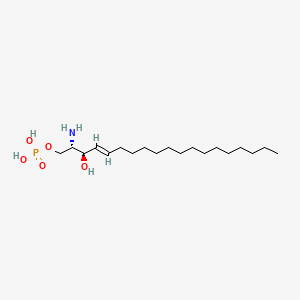
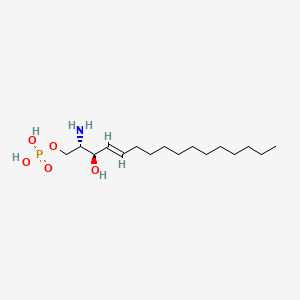
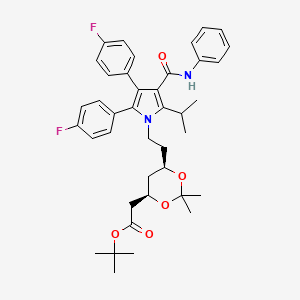
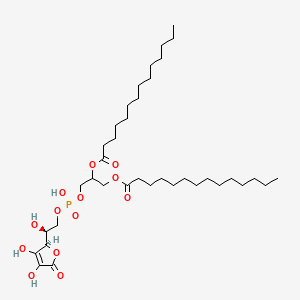
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)
